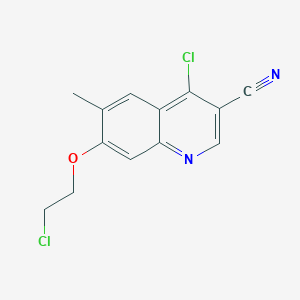![molecular formula C10H19N3 B12619581 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine CAS No. 917610-26-5](/img/structure/B12619581.png)
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound that includes both a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Méthodes De Préparation
The synthesis of 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound’s antimicrobial, antiviral, and antifungal properties make it a valuable tool in biological research.
Medicine: Due to its antitumor and kinase inhibitory activities, it is being explored for potential therapeutic applications in cancer treatment and other diseases.
Mécanisme D'action
The exact mechanism of action of 2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine is not fully understood. it is known to interact with various molecular targets and pathways. For example, its kinase inhibitory activity suggests that it may interfere with signaling pathways involved in cell growth and proliferation .
Comparaison Avec Des Composés Similaires
2-(Azetidin-3-yl)octahydropyrrolo[1,2-a]pyrazine can be compared to other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting more antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
917610-26-5 |
|---|---|
Formule moléculaire |
C10H19N3 |
Poids moléculaire |
181.28 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C10H19N3/c1-2-9-8-13(10-6-11-7-10)5-4-12(9)3-1/h9-11H,1-8H2 |
Clé InChI |
GWPXGWAHLOMPAB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CN(CCN2C1)C3CNC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)

![1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B12619511.png)

silane](/img/structure/B12619530.png)
![2-[2-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12619535.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)

![2-Acetyl-8-trifluoromethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12619549.png)
![2-{[4-(1-Phenylethyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12619554.png)

![1-[2-(4-Fluorophenyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B12619564.png)
![Acetonitrile, 2-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,4-dihydro-4-oxo[1]benzothieno[2,3-d]pyrimidin-2-yl]thio]-](/img/structure/B12619569.png)
